(Chloromethyl)polystyrene

Übersicht

Beschreibung

(Chloromethyl)polystyrene is a polymer that has been modified to include chloromethyl groups. This modification enhances its reactivity and makes it a valuable intermediate in the synthesis of various polymeric materials. The presence of chloromethyl groups allows for further functionalization, making it a versatile compound in both industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Chloromethyl)polystyrene can be synthesized through several methods:

Direct Chloromethylation: This involves the reaction of polystyrene with chloromethyl ether in the presence of a catalyst such as ferric chloride.

Indirect Synthesis: This method uses p-chloromethyl styrene, styrene, and divinylbenzene as reactants.

Environmental-Friendly Method: A newer method involves the use of methylal, trioxymethylene, and thionyl chloride as reactants.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The choice of method depends on the desired properties of the final product and the specific application requirements.

Analyse Chemischer Reaktionen

Substitution Reactions

The chloromethyl groups in CMPS undergo nucleophilic substitution reactions, enabling functionalization with various nucleophiles. Key findings include:

Table 1: Substitution Reactions of CMPS

- Mechanism : Substitution occurs via an Sₙ2 pathway, where nucleophiles displace chloride ions. For example, reactions with amines yield ion-exchange resins , while thiocyanate substitution produces thiol-functionalized polymers for catalysis .

- Side Reactions : Metal-halogen exchange and dimeric termination are observed in reactions with polystyryllithium, leading to bibenzyl formation .

Cross-Linking Reactions

CMPS reacts with bifunctional agents to form cross-linked networks, enhancing mechanical and thermal stability.

Table 2: Cross-Linking Agents and Products

- Ion-Exchange Resins : Cross-linking with divinylbenzene (5–20% molar ratio) creates robust matrices for water purification .

- Catalytic Networks : Platinum-bound CMPS exhibits 70–83% yield in hydrosilylation of olefins .

Coupling and Dimeric Termination

Living polystyrene chains react with CMPS to form coupled polymers, though side reactions limit efficiency.

Table 3: Coupling Reactions with Living Polystyrene

| Counterion | Solvent | Dimeric Termination (%) | Bibenzyl Yield (%) | Source |

|---|---|---|---|---|

| Li⁺ | Benzene | 37 | 24 | |

| K⁺ | Benzene/THF | 59 | 36 |

- Kinetics : Dimeric termination follows first-order kinetics, with rates influenced by counterions and solvent polarity .

- Applications : Controlled coupling enables synthesis of telechelic polymers for block copolymer production.

Oxidation and Reduction

While less common, CMPS undergoes redox reactions under specific conditions:

Wissenschaftliche Forschungsanwendungen

(Chloromethyl)polystyrene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (Chloromethyl)polystyrene primarily involves its reactivity due to the presence of chloromethyl groupsThis reactivity makes this compound a valuable intermediate in the synthesis of complex polymeric materials .

Vergleich Mit ähnlichen Verbindungen

Polystyrene: Lacks the chloromethyl groups, making it less reactive compared to (Chloromethyl)polystyrene.

Polydivinylbenzene: Often used in conjunction with this compound to create cross-linked polymers.

p-Chloromethyl Styrene: Used as a monomer in the indirect synthesis of this compound.

Uniqueness: this compound is unique due to its enhanced reactivity and versatility. The presence of chloromethyl groups allows for a wide range of chemical modifications, making it suitable for various applications in research and industry .

Biologische Aktivität

(Chloromethyl)polystyrene (CMS) is a functionalized polymer that has garnered attention due to its diverse applications in biological and chemical fields. This article explores the biological activity of CMS, focusing on its synthesis, properties, and applications in various biological contexts.

Synthesis of this compound

The synthesis of chloromethyl polystyrene involves chloromethylation of polystyrene using chloromethyl ether or chlorosulfonic acid. The process typically includes:

- Preparation : Mixing polystyrene with chloromethylating agents under controlled conditions.

- Reaction Conditions : The reaction is usually conducted at elevated temperatures (30-105 °C) to enhance the chloromethylation efficiency.

- Purification : Post-reaction, the product is purified through washing and extraction methods to remove unreacted materials and by-products.

A notable synthesis method reported a chlorine content exceeding 17% in the final product, indicating a high degree of functionalization .

Properties and Characterization

CMS exhibits several key properties that enhance its biological activity:

- Functional Groups : The presence of chloromethyl groups allows for further functionalization, enabling the attachment of various biological ligands or catalytic sites.

- Stability : CMS is chemically stable under various conditions, making it suitable for long-term applications in biological systems.

- Adsorption Capacity : The functionalized nature of CMS makes it an effective adsorbent for various biomolecules, including proteins and enzymes .

1. Ion Exchange Resins

CMS serves as a precursor for the synthesis of ion exchange resins (IERs), which are used in various biological applications:

- Catalysis : Sulfonated forms of CMS have been employed as solid acid catalysts in biochemical reactions, enhancing reaction rates and selectivity .

- Separation Techniques : IERs derived from CMS are utilized in the purification and separation of biomolecules, including nucleic acids and proteins.

2. Enzyme Immobilization

The ability to immobilize enzymes on CMS has significant implications for biocatalysis:

- Stability Enhancement : Enzymes immobilized on CMS exhibit increased thermal and operational stability compared to their free counterparts.

- Reusability : Immobilized enzymes can be reused multiple times, reducing costs in industrial applications .

3. Drug Delivery Systems

CMS has potential applications in drug delivery due to its functional properties:

- Controlled Release : The polymer can be engineered to release therapeutic agents in a controlled manner, enhancing treatment efficacy.

- Targeting Specific Tissues : Functionalization with targeting moieties allows for selective drug delivery to specific tissues or cells .

Case Study 1: Enzyme Immobilization on CMS

A study demonstrated the immobilization of lipase on chloromethylated polystyrene beads. The results showed that immobilized lipase retained over 80% of its activity after five cycles of use, highlighting the potential for CMS in enzyme-based applications.

Case Study 2: Synthesis of Solid Acid Catalysts

Research involving the synthesis of solid acid catalysts from CMS showed that these materials could effectively catalyze the hydrolysis of biomass-derived substrates, resulting in higher yields compared to traditional methods. This underscores the utility of CMS in sustainable bioprocessing .

Comparative Analysis Table

| Property/Characteristic | Chloromethyl Polystyrene | Traditional Polystyrene |

|---|---|---|

| Chlorine Content | >17% | Not applicable |

| Functionalization Potential | High | Low |

| Stability | High | Moderate |

| Application in Biocatalysis | Yes | Limited |

| Use in Drug Delivery | Yes | No |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing (chloromethyl)polystyrene with controlled chloromethyl group density?

- Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation using chloromethyl methyl ether (CME) as the functionalizing agent. The process involves cross-linked polystyrene beads (e.g., 1% divinylbenzene (DVB) as a co-monomer) swollen in a solvent like dichloroethane. Reaction conditions (temperature, catalyst concentration, and time) must be tightly controlled to regulate chloromethyl group density. Post-synthesis, residual CME should be thoroughly removed due to its carcinogenicity . Characterization via FTIR (peaks at 1265 cm⁻¹ for C-Cl stretching) and elemental analysis (chlorine content) confirms functionalization .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Essential techniques include:

- FTIR spectroscopy : Identifies chloromethyl groups (C-Cl stretching) and cross-linking integrity.

- Elemental analysis : Quantifies chlorine content to determine functional group density.

- Swelling tests : Measures solvent uptake to assess cross-linking efficiency (e.g., in toluene or DMF).

- SEM/TEM : Evaluates bead morphology and porosity.

- Titration methods : For determining reactive site availability (e.g., using Fmoc-protected amino acids in solid-phase synthesis) .

Q. How should researchers design experiments to evaluate this compound’s role as a solid-phase synthesis support?

- Methodological Answer :

Swelling optimization : Pre-swollen resin in solvents (e.g., DCM or DMF) ensures reagent penetration.

Loading capacity assay : React resin with a known excess of a nucleophile (e.g., iodide ions), followed by back-titration to quantify active sites.

Coupling efficiency tests : Use UV-Vis or HPLC to monitor reaction yields (e.g., peptide bond formation).

Cleavage studies : Compare acidic (e.g., TFA) vs. photolytic cleavage efficiency while monitoring resin integrity .

Advanced Research Questions

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardize reaction parameters : Control temperature (±1°C) and catalyst (e.g., SnCl₄) concentration rigorously.

- Pre-functionalization analysis : Use GPC to verify polystyrene backbone uniformity before chloromethylation.

- Post-synthetic QC : Implement statistical sampling (e.g., 10% of each batch) for chlorine content and swelling tests.

- Machine learning : Train models on historical synthesis data to predict optimal conditions for target functionalization .

Q. How can researchers resolve discrepancies in reported adsorption capacities of this compound-based hypercross-linked polymers (HCPs)?

- Methodological Answer : Contradictions often arise from:

- Cross-linking density : Higher DVB% reduces pore accessibility. Use BET analysis to quantify surface area and pore size distribution.

- Functionalization heterogeneity : Combine XPS and EDX to map chloromethyl group distribution.

- Experimental normalization : Account for signal drift in adsorption assays (e.g., normalize VOC uptake data to resin mass and solvent background) .

Q. What advanced methodologies enable the use of this compound in CO₂ or VOC capture applications?

- Methodological Answer :

- Post-synthetic modification : Introduce amine groups via nucleophilic substitution (e.g., with ethylenediamine) to enhance CO₂ affinity.

- Dynamic adsorption testing : Use fixed-bed reactors with real-time GC-MS to monitor breakthrough curves under varying humidity/temperature.

- DFT modeling : Predict binding energies between chloromethyl groups and target molecules (e.g., benzene derivatives) to guide polymer design .

Q. How should researchers address conflicting data on the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Accelerated aging studies : Expose resin to 0.1 M HCl/NaOH at elevated temperatures (40–60°C) and monitor chlorine loss via ion chromatography .

- Mechanistic analysis : Use NMR to identify degradation products (e.g., hydrolysis to hydroxymethyl groups).

- Comparative studies : Benchmark against alternative supports (e.g., PEG-grafted resins) under identical conditions .

Q. Methodological Best Practices

- Data reproducibility : Document solvent purity (e.g., ≤50 ppm water for anhydrous reactions), reagent sources (e.g., Sigma-Aldridge vs. TCI), and humidity controls .

- Statistical validation : Report mean ± SD for triplicate experiments and use ANOVA to assess significance in adsorption capacity studies .

- Safety protocols : Handle chloromethylating agents in fume hoods with flame-resistant equipment (CME is flammable and carcinogenic) .

Eigenschaften

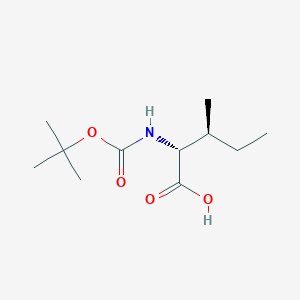

IUPAC Name |

(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCNLJWUIOIMMF-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233370 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55780-90-0, 13139-16-7 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.